Octahydro-1H-cyclopenta[b]pyridin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-6(8)2-1-5-9-7/h6-10H,1-5H2 |
InChI Key |
HEJSDYJCYOKLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC2O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Octahydro 1h Cyclopenta B Pyridin 5 Ol and Its Derivatives
Strategic Approaches for Octahydro-1H-cyclopenta[b]pyridin-5-ol Synthesis
Catalytic Reduction Methods, including Pyridine (B92270) Ring Saturation
Catalytic hydrogenation is a fundamental and direct method for the synthesis of saturated heterocyclic systems like Octahydro-1H-cyclopenta[b]pyridine from unsaturated precursors. This approach typically involves the reduction of a corresponding cyclopenta[b]pyridine or its partially saturated derivatives. The process requires a metal catalyst and a source of hydrogen to saturate the pyridine ring, converting it into a piperidine (B6355638) ring.
The choice of catalyst is crucial and often includes precious metals such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh), frequently supported on carbon (C) to increase surface area and activity. The reaction conditions, including pressure, temperature, and solvent, are optimized to ensure complete saturation while minimizing side reactions. For instance, the catalytic reduction of a cyclopenta[b]pyridine precursor can be accomplished using hydrogen gas in a solvent like dioxane. biosynth.com The reduction of the aromatic pyridine ring is a key step in many synthetic sequences leading to piperidine-containing pharmaceuticals. beilstein-journals.org
Table 1: Representative Catalysts for Pyridine Ring Saturation
| Catalyst | Support | Typical Conditions | Notes |
| Palladium (Pd) | Carbon | H₂ (1-50 atm), 25-80 °C, Ethanol/Methanol | Commonly used, effective for many pyridine systems. |
| Platinum(IV) oxide (PtO₂) | None (Adams' catalyst) | H₂ (1-3 atm), 20-50 °C, Acetic Acid/Ethanol | Highly active catalyst, often used for complete saturation. |
| Rhodium (Rh) | Carbon or Alumina | H₂ (1-10 atm), 20-60 °C, Methanol/Water | Effective under milder conditions; can offer stereoselectivity with chiral ligands. |
| Ruthenium (Ru) | Carbon | H₂ (50-100 atm), 100-150 °C, Water/Methanol | Typically requires harsher conditions but is robust. |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer a highly efficient strategy for constructing complex molecular architectures like the cyclopenta[b]pyridine skeleton in a single synthetic operation. researchgate.net These reactions combine three or more starting materials in one pot, forming multiple bonds and leading to the target framework with high atom economy.
While a direct MCR to this compound is not prominently documented, MCRs are widely used to create related fused pyridine systems. mdpi.com For example, a three-component reaction involving an alkyl isocyanide, dialkyl but-2-ynedioates, and a 1,4-dihydropyridine (B1200194) can yield complex polycyclic structures containing a fused pyrrolidine-pyridine core, demonstrating the power of MCRs in building such frameworks diastereoselectively. nih.gov Another approach involves a one-pot, three-component synthesis using thiobarbituric acid, an aminopyrazole, and an aldehyde to form a pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine system. mdpi.com These examples underscore the potential for developing a convergent MCR route to the target molecule or its immediate precursors.
Table 2: Examples of Multi-Component Reactions for Fused Pyridine Synthesis
| Reaction Type | Components | Product Skeleton | Reference |
| Isocyanide-based MCR | Alkyl isocyanide, Dialkyl but-2-ynedioate, 1,4-Dihydropyridine | Tetrahydrocyclopenta rsc.orgnih.govpyrrolo[2,3-b]pyridine | nih.gov |
| Three-component condensation | Thiobarbituric acid, Aminopyrazole, Benzaldehyde | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine | researchgate.netmdpi.com |
| Cyclocondensation | 2,5-Diarylidenecyclopentanone, Propanedinitrile, Sodium Alkoxide | Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | nih.gov |
Precursor-Based Synthetic Routes utilizing Dihydro-cyclopenta[b]pyridine Intermediates
A highly effective and common strategy involves a stepwise approach where an unsaturated precursor, such as 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is first synthesized and then subsequently reduced. This ketone intermediate serves as a versatile platform for accessing the target alcohol.
A notable method for synthesizing this precursor is the direct oxidation of 2,3-cyclopentenopyridine using manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgrsc.org This reaction proceeds with high yield and chemoselectivity in water at room temperature. rsc.orgrsc.org Other routes to related dihydro-cyclopenta[b]pyridine systems involve Vilsmeier cyclization reactions or cyclocondensation reactions. nih.govresearchgate.net
Once the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one precursor is obtained, a two-fold reduction is required to yield this compound. This typically involves:
Reduction of the ketone: The carbonyl group is reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).
Reduction of the pyridine ring: The aromatic pyridine ring is saturated to a piperidine ring via catalytic hydrogenation, as described in section 2.1.1. These two reduction steps can sometimes be performed sequentially in a one-pot fashion or as separate, isolated steps.
Table 3: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Precursor
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3-Cyclopentenopyridine | Mn(OTf)₂, t-BuOOH, H₂O | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 88% | rsc.orgrsc.org |
| Cyclopentanone (B42830), Benzylamine | Acetic anhydride, Vilsmeier reagent (POCl₃/DMF), Pd/C | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (precursor to the ketone) | 43.15% (overall) | researchgate.net |
Stereoselective and Asymmetric Synthesis of Octahydro-1H-cyclopenta[b]pyridinols
The creation of specific stereoisomers of this compound requires advanced synthetic methods that can control the three-dimensional arrangement of the molecule's chiral centers. Asymmetric synthesis is achieved using either biological catalysts or chiral chemical reagents and catalysts.
Enzymatic Catalysis (e.g., Aldolase-Catalyzed Reactions)
Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. mdpi.com While direct enzymatic synthesis of the entire heterocyclic system is uncommon, a chemoenzymatic approach is highly feasible. This strategy combines traditional chemical synthesis with a key enzymatic step to induce chirality.
A plausible chemoenzymatic route to a specific enantiomer of this compound would involve:
Chemical synthesis of the prochiral ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, as described in section 2.1.3.
Enantioselective reduction of the ketone to a chiral alcohol using an isolated enzyme. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, as they can reduce ketones to either (R)- or (S)-alcohols with very high enantiomeric excess, depending on the specific enzyme chosen. mdpi.com
Subsequent chemical reduction (catalytic hydrogenation) of the now-chiral dihydropyridinol to afford the final enantiomerically enriched this compound.
This approach leverages the efficiency of chemical synthesis to build the main framework and the exquisite selectivity of enzymes to set the key stereocenter.
Chiral Auxiliary and Ligand-Controlled Methods
Asymmetric synthesis can also be guided by small chiral molecules, which fall into two main categories: chiral auxiliaries and chiral ligands.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wiley.comresearchgate.net After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. nih.gov For the synthesis of a chiral cyclopenta[b]pyridin-5-ol, one could envision attaching a chiral auxiliary (e.g., a pseudoephenamine or Evans oxazolidinone) to a precursor molecule. This auxiliary would then direct a diastereoselective reduction of the ketone, after which the auxiliary would be removed to reveal the enantiomerically enriched alcohol. nih.govresearchgate.net
Chiral ligand-controlled methods involve a metal catalyst that is complexed with an enantiomerically pure ligand. The chirality of the ligand is transferred to the reaction environment, influencing the stereochemical outcome. This is a powerful strategy for asymmetric catalysis. For instance, the asymmetric hydrogenation of the pyridine ring or a related enamine intermediate could be achieved using a Rhodium or Iridium catalyst complexed with a chiral phosphine (B1218219) ligand. Similarly, recently developed chiral dinitrogen ligands have shown great promise in asymmetric palladium-catalyzed reactions for creating atropisomeric C-N axially chiral scaffolds, highlighting the ongoing innovation in ligand design. nih.gov
Table 4: Common Strategies in Asymmetric Synthesis
| Method | Principle | Example Reagents/Catalysts | Key Transformation |
| Enzymatic Catalysis | Biocatalyst (e.g., enzyme) performs a stereoselective reaction. | Alcohol Dehydrogenases (ADHs), Lipases | Asymmetric reduction of ketones, resolution of racemic alcohols. |
| Chiral Auxiliary | A covalently attached chiral group directs a diastereoselective reaction. | Evans Oxazolidinones, Pseudoephenamine, Camphorsultam | Diastereoselective alkylation, aldol (B89426) reaction, or reduction. nih.gov |
| Chiral Ligand | A chiral ligand complexes with a metal catalyst to induce enantioselectivity. | BINAP, DuPhos, Chiral Biimidazolines (BiIM) | Asymmetric hydrogenation, asymmetric C-C and C-N bond formation. nih.gov |
Preparation of Octahydro-1H-cyclopenta[b]pyridine Scaffolds as Conformationally Restricted Analogues
The synthesis of octahydro-1H-cyclopenta[b]pyridine structures is of significant interest due to their nature as conformationally restricted analogues of biologically important molecules. nih.gov By locking the flexible side chains of a parent molecule into a rigid ring system, chemists can study specific conformations responsible for biological activity, potentially leading to more potent and selective drugs. nih.gov A common strategy to access the this compound scaffold involves the initial construction of a partially unsaturated precursor, typically 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which can then be further modified.
A key method for preparing the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is through the direct oxidation of 2,3-cyclopentenopyridine analogues. rsc.orgrsc.org Researchers have developed a manganese-catalyzed reaction that efficiently oxidizes the methylene (B1212753) group (CH2) adjacent to the pyridine ring. rsc.org This method is notable for its use of manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant, often proceeding with high yield and excellent chemoselectivity in water at room temperature. rsc.org
The general transformation can be described as the conversion of 2,3-cyclopentenopyridine (the starting material) to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (the product). Once the ketone is formed, standard chemical reduction methods can be employed to convert the carbonyl group to a hydroxyl group, yielding the corresponding alcohol. Subsequent hydrogenation of the pyridine ring would lead to the fully saturated this compound.
Detailed optimization of the manganese-catalyzed oxidation has been performed to maximize the yield of the ketone precursor. rsc.org
Table 1: Optimization of Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine
| Entry | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |
| 1 | Mn(OTf)₂ | H₂O₂ | MeCN | 25 | n.d. |
| 2 | Mn(OTf)₂ | O₂ | MeCN | 25 | n.d. |
| 3 | Mn(OTf)₂ | AcOOH | MeCN | 25 | N-Oxide |
| 4 | Mn(OTf)₂ | m-CPBA | MeCN | 25 | N-Oxide |
| 5 | Mn(OTf)₂ | t-BuOOH | Methanol | 25 | 45 |
| 6 | Mn(OTf)₂ | t-BuOOH | H₂O | 25 | 88 |
| Data sourced from a study on manganese-catalyzed oxidation. rsc.org n.d. = not detected. |
This optimized, high-yield synthesis of the cyclopenta[b]pyridin-5-one intermediate is a critical step in the efficient preparation of conformationally restricted analogues like this compound. rsc.org
Emerging Synthetic Techniques and Future Prospects in this compound Synthesis
The field of heterocyclic chemistry is continually advancing, with new methodologies offering greater efficiency, sustainability, and molecular diversity. The synthesis of this compound and its derivatives benefits from these innovations.
One of the prominent emerging techniques is the use of earth-abundant metal catalysts for C-H activation, as exemplified by the manganese-catalyzed oxidation discussed previously. rsc.orgrsc.org Performing this reaction in water represents a significant step towards "green chemistry," reducing reliance on volatile organic solvents. rsc.org
Another powerful and emerging strategy involves cascade reactions that adhere to the principles of pot, atom, and step economy (PASE) synthesis. nih.gov Researchers have successfully constructed related octahydro-4H-cyclopenta[b]pyridin-6-one skeletons using a cascade aza-Piancatelli reaction followed by cycloaddition reactions. nih.gov This approach allows for the rapid assembly of complex molecular frameworks from simpler starting materials in a single pot with high regio- and diastereoselectivity. nih.gov While this specific method yields a different isomer, its principles are highly adaptable and represent a promising future direction for the synthesis of the this compound scaffold.
Furthermore, efficient cyclocondensation reactions have been developed to create highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. nih.govsemanticscholar.org These methods, which involve the reaction of 2,5-diarylidenecyclopentanone derivatives with reagents like propanedinitrile using simple catalysts such as sodium alkoxides, offer a flexible route to a variety of substituted cyclopenta[b]pyridines. nih.govsemanticscholar.org These products can then serve as versatile intermediates for further chemical transformations.
Table 2: Overview of Emerging Synthetic Techniques for Cyclopenta[b]pyridine Scaffolds
| Synthetic Technique | Key Features | Resulting Scaffold Example |
| Manganese-Catalyzed C-H Oxidation | Uses earth-abundant metal; can be performed in water. rsc.orgrsc.org | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org |
| PASE Cascade Reaction | Pot, atom, and step economy; cascade aza-Piancatelli/[3+3] cycloaddition. nih.gov | Octahydro-4H-cyclopenta[b]pyridin-6-one nih.gov |
| Cyclocondensation Reaction | Facile method using simple reagents; high yields without chromatography. nih.govsemanticscholar.org | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles nih.gov |
Future prospects in the synthesis of this compound are bright. The continued development of catalytic systems, particularly those using inexpensive and non-toxic metals, will be crucial. The application of cascade reactions and other step-economic strategies will enable the more rapid and efficient production of these complex scaffolds. These advancements will facilitate the creation of diverse libraries of this compound derivatives, which can then be explored for a wide range of applications, from pharmaceuticals to materials science. nih.govnih.gov
Chemical Reactivity and Transformational Pathways of Octahydro 1h Cyclopenta B Pyridin 5 Ol
Reactions Involving the Hydroxyl Moiety (e.g., Esterification, Etherification, Selective Oxidation)
The secondary alcohol at the C-5 position is a key site for functionalization, readily undergoing reactions typical of alcohols, such as esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed with an excess of the alcohol or by removal of water to favor ester formation. masterorganicchemistry.commasterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. libretexts.org
Etherification: The formation of an ether linkage at the C-5 position can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. pearson.com For amino alcohols, selective O-alkylation can be challenging due to the competing N-alkylation. google.com However, processes using a metal deprotonating agent followed by alkylation have been developed to favor etherification. google.com Visible-light photoredox catalysis has also emerged as a mild method for generating alkoxy radicals from alcohols, which can then be used in C-H functionalization to form ethers. acs.org
Selective Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A variety of oxidizing agents can be employed for this transformation. For instance, manganese-catalyzed oxidation has been used for the oxidation of the CH2 group adjacent to the pyridine (B92270) moiety in related cyclopentenopyridine analogues. rsc.orgrsc.org Chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has been achieved using catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper, which selectively oxidizes the alcohol without affecting the amino group. nih.gov
Table 1: Representative Reactions of the Hydroxyl Moiety
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Acetic anhydride, Pyridine, Room Temperature | Octahydro-1H-cyclopenta[b]pyridin-5-yl acetate |
| Etherification | 1. Sodium hydride, THF; 2. Methyl iodide | 5-Methoxy-octahydro-1H-cyclopenta[b]pyridine |
| Selective Oxidation | AZADO, CuBr, Air, Acetonitrile, Room Temperature | Octahydro-4H-cyclopenta[b]pyridin-4-one |
Transformations at the Nitrogen Heterocycle (e.g., N-Alkylation, N-Acylation)
The secondary amine in the piperidine (B6355638) ring is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. chemicalforums.comresearchgate.net The presence of a base, such as potassium carbonate, is often required to neutralize the hydrohalic acid formed during the reaction. chemicalforums.com Reductive amination provides an alternative route to N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
N-Acylation: Acylation of the nitrogen atom to form an amide can be achieved using acylating agents like acid chlorides or anhydrides. youtube.com These reactions are generally facile and proceed readily, often in the presence of a base to scavenge the acid byproduct. The resulting N-acyl derivatives are important for modifying the electronic properties and steric bulk of the nitrogen atom.
Table 2: Representative Transformations of the Nitrogen Heterocycle
| Transformation | Reagents and Conditions | Product |
| N-Alkylation | Benzyl bromide, K2CO3, Acetonitrile, Reflux | 1-Benzyl-octahydro-1H-cyclopenta[b]pyridin-5-ol |
| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to RT | 1-(Octahydro-1H-cyclopenta[b]pyridin-1-yl)ethan-1-one |
Functionalization and Modification of the Cyclopentane (B165970) Ring
The cyclopentane ring, being a saturated carbocycle, is generally less reactive than the hydroxyl and amino functionalities. However, functionalization can be achieved through various strategies. Research on related 6,5-fused heterocyclic systems has shown that regioselective C-H functionalization of the six-membered ring is challenging but possible, suggesting that similar strategies could be explored for the cyclopentane ring. nih.gov
One potential pathway for functionalization is through the oxidation of a methylene (B1212753) group adjacent to the pyridine ring to a carbonyl group, as has been demonstrated in analogous cyclopentenopyridine systems. rsc.orgrsc.org This ketone can then serve as a handle for further transformations, such as aldol (B89426) condensations or Grignard reactions, to introduce new carbon-carbon bonds. Additionally, intramolecular reactions, such as the double Michael addition in 1,3-cyclopentanedione (B128120) derivatives, have been used to construct complex bicyclic scaffolds, indicating the potential for intricate transformations involving the cyclopentane ring. acs.org
Mechanistic Investigations of Key Reaction Types (e.g., Electrophilic Additions, Rearrangements)
The mechanisms of the fundamental reactions involving Octahydro-1H-cyclopenta[b]pyridin-5-ol are well-established in organic chemistry.
Esterification: The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
N-Alkylation: The N-alkylation of piperidine derivatives with alkyl halides typically follows an SN2 mechanism, where the nucleophilic nitrogen atom directly displaces the halide from the alkylating agent. chemicalforums.com In cases where the alkyl halide can form a stable carbocation, an SN1 mechanism may compete.
Rearrangements: While specific rearrangement reactions for this compound are not extensively documented, related fused heterocyclic systems can undergo various rearrangements. acs.org For instance, the Beckmann rearrangement of oximes derived from cyclic ketones is a well-known reaction that leads to lactams. byjus.com Such rearrangements could potentially be employed to modify the core scaffold of the molecule. Pericyclic reactions, which occur through a concerted cyclic shift of electrons, represent another class of rearrangements that could be explored. byjus.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of complex organic compounds. For the cyclopenta[b]pyridine scaffold, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the connectivity and chemical environment of the atoms.
For instance, in the ¹H NMR spectrum of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the cyclopentanone (B42830) ring, specifically the methylene (B1212753) groups adjacent to the carbonyl and the pyridine ring, exhibit characteristic multiplets in the aliphatic region. For example, the methylene protons adjacent to the carbonyl group often appear as a triplet at around δ 3.27 ppm, while the other methylene protons of the cyclopentane (B165970) ring can be observed around δ 2.81 ppm. rsc.org
The ¹³C NMR spectrum for these analogues shows the carbonyl carbon at a significantly downfield shift, typically around 204.88 ppm. The carbons of the pyridine ring appear in the range of δ 122-175 ppm, while the aliphatic carbons of the cyclopentane ring are observed at upfield shifts, for example at approximately 35.78 ppm and 28.73 ppm. rsc.org
For more complex substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, detailed 1D and 2D NMR studies have been conducted. rsc.orgnih.gov These analyses, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be essential to unambiguously assign all proton and carbon signals for Octahydro-1H-cyclopenta[b]pyridin-5-ol, especially to determine the stereochemistry at the chiral centers created upon saturation of the pyridine ring and reduction of the carbonyl group.
A hypothetical ¹H NMR for this compound would show a complete absence of signals in the aromatic region and the appearance of complex multiplets in the aliphatic region due to the fully saturated bicyclic system. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet, with its chemical shift influenced by hydrogen bonding.
Table 1: Representative NMR Data for a Related Compound: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one rsc.org
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 8.82-8.77 | m | Pyridine-H |
| ¹H | 8.00 | d | Pyridine-H |
| ¹H | 7.34-7.28 | m | Pyridine-H |
| ¹H | 3.27 | dd | CH₂ (adjacent to C=O) |
| ¹H | 2.81-2.74 | m | CH₂ |
| ¹³C | 204.88 | - | C=O |
| ¹³C | 174.36 | - | Pyridine-C |
| ¹³C | 155.72 | - | Pyridine-C |
| ¹³C | 131.91 | - | Pyridine-C |
| ¹³C | 130.33 | - | Pyridine-C |
| ¹³C | 122.47 | - | Pyridine-C |
| ¹³C | 35.78 | - | CH₂ |
| ¹³C | 28.73 | - | CH₂ |
Note: Data is for the unsaturated ketone analogue and serves as a reference.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Octahydro-1H-cyclopenta[b]pyridine, which has a molecular formula of C₈H₁₅N, the predicted monoisotopic mass is 125.12045 Da. acs.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the saturated bicyclic amine structure. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the aliphatic rings. For the hydroxylated target compound, this compound, a prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion would be expected.
Predicted collision cross-section (CCS) values, which are dependent on the size and shape of the ion, can also be calculated and compared with experimental values from ion mobility-mass spectrometry to provide further structural information. acs.org
Table 2: Predicted Collision Cross Section (CCS) Data for Octahydro-1H-cyclopenta[b]pyridine acs.org
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 126.12773 | 128.2 |
| [M+Na]⁺ | 148.10967 | 132.9 |
Note: This data is for the non-hydroxylated, fully saturated parent compound.
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The presence of a secondary amine (N-H) in the ring would also give rise to a stretching vibration, typically in the region of 3300-3500 cm⁻¹, which might overlap with the O-H band. C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).
In contrast, the IR spectra of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues show a strong absorption band for the C=O stretch, typically around 1700 cm⁻¹, and C=N and C=C stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region. rsc.org The absence of the strong C=O peak and the presence of the broad O-H band would be a clear indication of the reduction of the ketone to an alcohol.
Crystallographic Analysis (e.g., X-ray Diffraction Studies)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for this compound is currently reported, crystallographic data for a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is available. youtube.com
Conformational Preferences and Dynamic Behavior of the Octahydro-1H-cyclopenta[b]pyridine Ring System
The conformational preferences of the Octahydro-1H-cyclopenta[b]pyridine ring system are expected to be complex due to the fusion of a five-membered and a six-membered ring. The piperidine (B6355638) (six-membered) ring will likely adopt a chair-like conformation to minimize steric strain. However, the fusion to the cyclopentane ring will introduce constraints that may distort this chair conformation. The cyclopentane ring itself can adopt various puckered conformations, such as envelope or twist forms.
Furthermore, the position and orientation (axial or equatorial) of the hydroxyl group on the cyclopentane ring will influence the conformational equilibrium. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the piperidine ring could also play a significant role in stabilizing certain conformations. The dynamic behavior of this ring system would involve ring-flipping of the piperidine chair and pseudorotation of the cyclopentane ring, with energy barriers that could potentially be studied by variable-temperature NMR experiments. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of Octahydro-1H-cyclopenta[b]pyridin-5-ol. Methods such as Density Functional Theory (DFT) and other semi-empirical or ab initio approaches can provide insights into the molecule's geometry, stability, and reactivity. cuny.edu For saturated heterocyclic systems, these calculations can accurately predict equilibrium geometries and ionization potentials. osti.gov
Analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The distribution of electron density and the molecular electrostatic potential (MESP) map would reveal the regions most susceptible to electrophilic and nucleophilic attack. The presence of the nitrogen heteroatom and the hydroxyl group significantly influences the electronic landscape, creating localized areas of high and low electron density.
Molecular Modeling and Docking Studies (e.g., interaction with enzymes or biomolecules in non-clinical contexts)
Molecular modeling and docking studies are instrumental in exploring the potential interactions of this compound with biological macromolecules in a non-clinical setting. Given that derivatives of the octahydro-1H-cyclopenta[b]pyridine scaffold have been investigated as conformationally restricted γ-aminobutyric acid (GABA) analogues, a plausible area of investigation would be their interaction with GABA-related proteins, such as GABA aminotransferase (GABA-AT). nih.govnih.gov
Docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity. researchgate.net These studies can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For instance, the hydroxyl group and the nitrogen atom of this compound could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in an enzyme's active site. nih.gov
Conformational Space Exploration and Energy Landscape Characterization
The fused ring system of this compound imparts significant conformational rigidity compared to more flexible acyclic or monocyclic structures. nih.gov However, it can still adopt several distinct conformations. The cyclopentane (B165970) ring can exist in envelope or twist forms, while the piperidine (B6355638) ring typically adopts chair, boat, or twist-boat conformations. libretexts.org The fusion of these rings restricts the available conformational space.
Computational methods, such as molecular mechanics or quantum mechanics calculations, can be employed to explore the conformational landscape of the molecule. By systematically rotating torsion angles and minimizing the energy, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. The geometry of the octahydro-1H-cyclopenta[b]pyridine scaffold is considered to be truly three-dimensional, which is a key feature for its potential applications. nih.gov
Computational Prediction of Reaction Mechanisms and Pathways
Theoretical calculations can provide valuable insights into the potential chemical reactions involving this compound. By modeling reaction pathways, transition states can be located, and activation energies can be calculated, offering a deeper understanding of the reaction kinetics and thermodynamics. cuny.edu
For example, the reactivity of the hydroxyl group in reactions such as esterification or etherification could be investigated. Similarly, the nucleophilicity of the nitrogen atom could be computationally assessed. DFT calculations are particularly well-suited for studying reaction mechanisms in heterocyclic chemistry. cuny.edu These theoretical predictions can guide synthetic chemists in designing efficient reaction conditions and anticipating potential side products.
In Silico Approaches to Structure-Activity Relationship (SAR)
In silico Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to a molecule affect its properties or potential activity. nih.gov For the octahydro-1H-cyclopenta[b]pyridine scaffold, computational methods can be used to build predictive models that correlate molecular descriptors with a specific endpoint.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to develop models that relate the steric and electrostatic fields of a series of related compounds to their activities. benthamdirect.com These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of molecules with improved properties. The inclusion of the hydroxyl group at the 5-position, for instance, would significantly alter the steric and electronic properties of the parent scaffold, which would be a key factor in any SAR analysis. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Studies of Octahydro 1h Cyclopenta B Pyridin 5 Ol Derivatives Non Clinical Focus
Impact of Stereochemical Configuration on Biological Activity
The Octahydro-1H-cyclopenta[b]pyridin-5-ol scaffold is a three-dimensional structure with multiple chiral centers. The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with biological targets, which are themselves chiral. For this reason, different stereoisomers of a compound can exhibit vastly different biological activities.
A comprehensive SAR study would necessitate the synthesis of all possible stereoisomers and a comparative evaluation of their biological activities. This would elucidate the optimal spatial arrangement of key functional groups for target engagement.
Effects of Substituents at the Hydroxyl Position on Molecular Interactions
The hydroxyl group at the 5-position is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. Modification of this group is a common strategy in medicinal chemistry to probe the chemical environment of a binding site and to modulate a compound's physicochemical properties.
Replacing the hydroxyl hydrogen with various substituents would directly impact the molecule's interaction potential. For instance, converting the alcohol to an ether or an ester could eliminate its hydrogen bond donating ability while potentially introducing new van der Waals or hydrophobic interactions. The size and nature of the substituent would be critical; a small methyl ether would have a different steric and electronic profile than a larger benzyloxy group.
The table below illustrates hypothetical modifications and their potential impact on molecular interactions, a standard approach in SAR exploration.
| R-Group (at O-5) | Potential Interaction Change | Rationale |
| -H (hydroxyl) | H-bond donor/acceptor | Baseline functionality |
| -CH₃ (methyl ether) | H-bond acceptor only | Loss of H-bond donation; increased lipophilicity |
| -C(O)CH₃ (acetate) | H-bond acceptor only | Introduction of a carbonyl group for potential polar contacts |
| -CH₂Ph (benzyl ether) | Increased steric bulk, potential for π-stacking | Introduction of an aromatic ring |
Influence of Modifications on the Cyclopentane (B165970) and Pyridine (B92270) Ring Systems
Altering the core scaffold of the this compound is another crucial aspect of SAR studies. Modifications to either the cyclopentane or the pyridine ring can affect the molecule's conformation, rigidity, and the spatial orientation of its substituents.
For the cyclopentane ring, introducing alkyl groups or other functionalities could probe for additional binding pockets or create steric clashes that reduce activity. The size of the ring itself could also be altered, for example, by synthesizing a decahydro-1H-cyclohexa[b]pyridin-6-ol analogue. Such a change would significantly alter the geometry of the fused system.
On the pyridine ring, the nitrogen atom is a key feature, providing basicity and a potential site for hydrogen bonding. N-alkylation or the introduction of substituents on the carbon atoms of this ring would modify the molecule's electronic distribution and steric profile. For instance, in related fused bicyclic pyridine compounds developed as MEK inhibitors, the substitution pattern on the pyridine ring was found to be critical for potent activity.
Comparative SAR Analysis with Related Fused Heterocyclic Architectures
To understand the unique contribution of the this compound scaffold to biological activity, it is essential to compare its SAR with that of related fused heterocyclic systems. For example, the octahydropyrrolo[3,4-b]pyridine system is a key intermediate in the synthesis of the antibacterial agent Moxifloxacin. google.comgoogle.com This scaffold, while also a fused bicyclic amine, features a five-membered pyrrolidine ring fused to the pyridine ring, leading to different bond angles and conformational preferences compared to the cyclopentane fusion.
Similarly, studies on octahydro-1H-cyclopenta[d]pyrimidine derivatives have revealed structure-activity relationships related to insecticidal activity. nih.gov Although this system has a pyrimidine ring instead of a pyridine ring, a comparative analysis could reveal the importance of the number and position of nitrogen atoms in the six-membered ring for a given biological target.
By comparing the SAR of these and other related architectures, such as decahydroquinolines or indolizidines, researchers can determine whether the specific arrangement of a five-membered carbocyclic ring fused to a six-membered nitrogen-containing ring in this compound offers unique advantages for a particular biological application. This comparative approach is fundamental to scaffold hopping and the design of novel therapeutic agents.
Applications and Potential Research Areas Non Medical, Non Human Focus
Role as Versatile Chemical Intermediates in Complex Organic Synthesis
The octahydro-1H-cyclopenta[b]pyridine framework is recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for the precise spatial arrangement of substituents, which is a desirable characteristic in the construction of sophisticated chemical architectures.
One of the most notable applications of this scaffold is in the synthesis of conformationally restricted analogues of bioactive molecules. For instance, researchers have successfully developed an eight-step synthesis for a bicyclic, conformationally restricted γ-aminobutyric acid (GABA) analogue, specifically rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid. nih.govresearchgate.net This synthesis relies on the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile followed by the catalytic reduction of the pyridine (B92270) ring. nih.govresearchgate.net The resulting octahydro-1H-cyclopenta[b]pyridine scaffold possesses a well-defined three-dimensional geometry. nih.gov The ability to synthesize such structurally constrained molecules is of high interest in various fields of chemical research, as it allows for the investigation of structure-activity relationships in a controlled manner.
The synthesis of various derivatives of the related octahydro-1H-cyclopenta[d]pyrimidine has also been reported, showcasing the adaptability of the cyclopentane-fused pyridine/pyrimidine core in generating diverse chemical entities. nih.gov These synthetic routes often involve regioselective reactions to introduce a variety of functional groups onto the core structure. nih.gov The successful synthesis of these and other related heterocyclic systems, such as pyrrolo[3,4-b]pyridine-4,5-diones, further underscores the role of such fused bicyclic systems as valuable intermediates in organic chemistry. beilstein-journals.org
Development as Ligands in Catalysis (e.g., for Olefin Polymerization)
The nitrogen atom within the pyridine ring of the octahydro-1H-cyclopenta[b]pyridine scaffold presents an intriguing possibility for its use as a ligand in transition metal catalysis. Pyridine and its derivatives are well-known for their ability to coordinate with a wide array of transition metals, forming stable complexes that can catalyze a variety of chemical transformations. researchgate.net The lone pair of electrons on the nitrogen atom can be donated to a metal center, thereby influencing its electronic properties and reactivity. researchgate.net
While specific research on the use of octahydro-1H-cyclopenta[b]pyridin-5-ol as a ligand for olefin polymerization is not yet prominent in the literature, the fundamental properties of the pyridine moiety suggest this as a promising area of investigation. The steric bulk of the bicyclic framework could be advantageous in controlling the stereoselectivity of polymerization reactions. By modifying the substituents on the cyclopentane (B165970) ring, it may be possible to fine-tune the steric and electronic environment around the metal center, thus influencing the properties of the resulting polymer. The development of novel ligands is a key driving force in the advancement of catalysis, and scaffolds such as octahydro-1H-cyclopenta[b]pyridine offer a unique three-dimensional platform for ligand design.
Investigations in Advanced Materials Science
The exploration of novel organic molecules as building blocks for advanced materials is a rapidly growing field of research. The rigid and well-defined structure of this compound makes it a candidate for incorporation into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs). A related compound, octahydro-1H-cyclopenta[c]pyridine hydrochloride, has been noted for its potential utility in the development of new materials due to its distinct structural properties. evitachem.com
Exploration as Research Probes in Biochemical Systems
The development of chemical tools to probe and understand biological systems at the molecular level is a cornerstone of chemical biology. While this article maintains a strict non-medical and non-human focus, the potential for this compound derivatives to be used as research probes in non-human biochemical systems is a valid area of scientific inquiry.
For instance, the scaffold could be functionalized with fluorescent tags or other reporter groups. The resulting molecules could then be used to study biological processes in vitro or in non-human organisms. The rigid structure of the octahydro-1H-cyclopenta[b]pyridine core could serve to hold a fluorophore in a specific orientation, potentially leading to probes with enhanced photophysical properties. The versatility of the scaffold allows for the attachment of various functional groups, which could be designed to interact with specific non-human enzymes or receptors, enabling their study. While the synthesis of a GABA analogue from this scaffold has been reported for its potential in neuroscience, the underlying principles of using a rigid scaffold to create specific molecular shapes can be applied to the development of research tools for a wide range of non-therapeutic biochemical investigations. nih.govresearchgate.net
Natural Occurrence and Biosynthetic Considerations
Isolation and Identification from Biological Sources (e.g., Plant Extracts)
Research into the chemical constituents of the genus Caryopteris (family Lamiaceae) has led to the isolation of several monoterpene pyridine (B92270) alkaloids. A notable source is Caryopteris mongolica Bunge, a deciduous shrub used in traditional Mongolian and Chinese medicine. nih.govmongoliajol.info
The isolation of these alkaloids often involves an acid-base extraction procedure. In a typical method, the aerial parts of the plant are extracted with ethanol. The resulting extract is then acidified, and after partitioning with organic solvents to remove neutral components, the aqueous layer is basified with ammonium hydroxide (NH₄OH). This basic solution is then extracted with a solvent like chloroform to yield a crude mixture of alkaloids. nih.gov This mixture is subsequently purified using chromatographic techniques, such as flash column chromatography, to isolate individual compounds. nih.gov
The structures of these isolated alkaloids are determined using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC). nih.gov It is important to note that the use of ammonium hydroxide during the extraction process is believed to facilitate the conversion of naturally occurring iridoids in the plant into pyridine alkaloids, suggesting that some of these isolated compounds may be artifacts of the isolation procedure rather than true natural products. nih.gov
Several cyclopenta[c]pyridine alkaloids have been successfully isolated and characterized from Caryopteris mongolica. A selection of these compounds is detailed in the table below.
| Compound Name | Plant Source | Molecular Formula | Reference |
|---|---|---|---|
| 7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | Caryopteris mongolica Bunge | C₉H₉NO | nih.gov |
| (5S,7R)-7-Ethoxy-6,7-dihydro-7-methyl-5H-cyclopenta[c]pyridin-5-ol | Caryopteris mongolica Bunge | C₁₁H₁₅NO₂ | nih.govnih.gov |
| Aucubinine B | Caryopteris mongolica Bunge | C₉H₉NO₂ | nih.govnih.gov |
| (S)-7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol | Caryopteris glutinosa | C₉H₉NO | nih.gov |
Hypothesized Biosynthetic Pathways
The biosynthesis of monoterpene pyridine alkaloids is hypothesized to originate from the well-established iridoid pathway. nih.gov Iridoids are monoterpenoids synthesized from geranyl pyrophosphate (GPP), a common precursor in terpene biosynthesis.
The proposed biosynthetic sequence is as follows:
Formation of the Iridoid Skeleton : The pathway begins with geraniol, which is derived from GPP. Through a series of hydroxylation, oxidation, and cyclization reactions, geraniol is converted into the core iridoid structure, iridodial. nih.gov This part of the pathway is enzymatically controlled within the plant.
Ammonization and Aromatization : The key step in the formation of the pyridine ring is the reaction of an iridoid precursor with an ammonia source. nih.govresearchgate.net This process, termed ammonization, involves the incorporation of a nitrogen atom into the iridoid's hemiacetal ring structure.
Pyridine Ring Formation : Following the incorporation of nitrogen, a series of dehydration and oxidation (aromatization) reactions are proposed to occur, leading to the formation of the stable pyridine ring fused to the cyclopentane (B165970) moiety. nih.govresearchgate.net
The source of ammonia for this reaction in nature could be from metabolic processes within the plant. However, as noted previously, the frequent isolation of these alkaloids after basification with NH₄OH strongly suggests that they can be readily formed from iridoid precursors present in the plant tissue during the extraction process. nih.govnih.gov The saturated octahydro- skeleton of the target compound would likely be formed through subsequent reduction reactions of the pyridine or dihydropyridine ring.
Ecological and Chemotaxonomic Significance
The ecological and chemotaxonomic importance of Octahydro-1H-cyclopenta[b]pyridin-5-ol and related MTPAs is intrinsically linked to their iridoid precursors.
Chemotaxonomic Significance : The presence of specific classes of secondary metabolites is often used as a tool in chemotaxonomy to classify plants and understand their evolutionary relationships. The genus Caryopteris is characterized by the production of various iridoids, diterpenoids, and flavonoids. mongoliajol.infocjnmcpu.comresearchgate.net The occurrence of monoterpene pyridine alkaloids derived from iridoids appears to be a specific characteristic of this genus and its close relatives. The specific profile of these alkaloids can serve as a chemotaxonomic marker to distinguish between different species within the genus and to explore its phylogenetic relationship with other genera in the Lamiaceae family.
Advanced Research Directions and Future Perspectives
Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration
The exploration of the vast chemical space surrounding the Octahydro-1H-cyclopenta[b]pyridin-5-ol scaffold is a task well-suited for machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing drug discovery and materials science by accelerating the identification of novel compounds with desired properties. nih.govmdpi.comnih.gov
Virtual screening, a key component of modern drug discovery, is significantly enhanced by ML. mdpi.comresearchgate.net Machine learning scoring functions can more accurately predict the binding affinity of this compound derivatives to biological targets than traditional methods. springernature.com This approach allows for the rapid and cost-effective screening of millions of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental validation. researchgate.netacs.org For instance, a platform like VirtuDockDL, which utilizes a Graph Neural Network, could be adapted to predict the efficacy of various derivatives as potential drug candidates. nih.gov
Development of Sustainable and Environmentally Benign Synthetic Methods
The growing emphasis on green chemistry has spurred the development of sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including derivatives of this compound. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.
Recent research has focused on multicomponent reactions (MCRs) as a green approach to synthesizing cyclopenta[b]pyridine derivatives. researchgate.net These reactions offer several advantages, including high atom economy, reduced reaction times, and simpler purification processes. researchgate.net A notable example is the use of water as a solvent at ambient temperature to produce high yields of novel cyclopenta[b]pyridine compounds. researchgate.net The principles of this methodology could be adapted for the synthesis of this compound and its derivatives.
Furthermore, the biosynthesis of pyridine (B92270) rings is gaining attention as a more environmentally friendly alternative to chemical synthesis, which is often energy-intensive and can cause pollution. nih.gov While direct biosynthetic routes to this compound may not yet be established, the study of natural biosynthetic pathways for pyridine structures can provide valuable insights for developing biocatalytic or chemoenzymatic approaches. nih.gov
The development of green synthetic methods is crucial for the sustainable production of this compound derivatives for research and potential commercial applications.
Design and Synthesis of Novel Scaffolds derived from this compound
The Octahydro-1H-cyclopenta[b]pyridine core is a versatile scaffold for the design and synthesis of novel molecules with diverse biological activities. researchgate.netnih.gov Its conformationally restricted, three-dimensional structure makes it an attractive starting point for developing analogues of biologically important molecules like gamma-aminobutyric acid (GABA). researchgate.netnih.gov
One notable derivative is rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, a bicyclic conformationally restricted GABA analogue. nih.gov Its synthesis was achieved through an eight-step sequence, with the key steps being the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. researchgate.netnih.gov
The functionalization of the Octahydro-1H-cyclopenta[b]pyridine scaffold can lead to a wide array of novel compounds. The table below summarizes some of the approaches to synthesizing derivatives based on this and related scaffolds.
| Derivative Class | Synthetic Approach | Key Features |
| Carboxylic Acid Analogues | Reaction of 2,3-bis(chloromethyl)pyridine followed by catalytic reduction. researchgate.netnih.gov | Conformationally restricted GABA analogues. researchgate.netnih.gov |
| Fused Heterocyclic Systems | Not specified for this exact scaffold, but general methods for pyridine derivatives exist. | Bicyclic pyridines with ring-junction nitrogen are considered privileged structures in medicinal chemistry. researchgate.netpharmablock.com |
| Substituted Amines | Not specified for this exact scaffold, but related structures have been synthesized. | Potential for diverse biological activities. |
The pyridine moiety within such bicyclic systems is a common feature in many FDA-approved drugs and is known to enhance biochemical potency and metabolic stability. nih.govnih.gov The continued exploration of synthetic methodologies will undoubtedly lead to the discovery of novel derivatives of this compound with significant potential.
Integration into Advanced Chemical Systems and Technologies
The unique structural and chemical properties of this compound and its derivatives make them promising candidates for integration into advanced chemical systems and technologies. The pyridine scaffold is a versatile component in the design of functional materials and has applications in asymmetric catalysis and as ligands for organometallic compounds. nih.gov
While specific applications for this compound are still emerging, the broader class of pyridine-containing heterocycles has shown significant promise. For example, related octahydro-1H-cyclopenta[d]pyrimidine derivatives have demonstrated moderate insecticidal activities. nih.gov This suggests that derivatives of the [b] isomer could also be explored for applications in agrochemicals.
The ability of the nitrogen atom in the pyridine ring to coordinate with metal ions also opens up possibilities for their use in catalysis and materials science. The development of novel ligands based on the this compound scaffold could lead to new catalysts with enhanced selectivity and activity.
Furthermore, the incorporation of this scaffold into larger molecular architectures could lead to the development of new functional polymers or supramolecular assemblies with tailored properties. The inherent three-dimensionality of the scaffold can impart specific conformational constraints, which can be advantageous in the design of complex molecular systems. As research into this fascinating molecule continues, its integration into a variety of advanced chemical technologies is a promising area of exploration.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Octahydro-1H-cyclopenta[b]pyridin-5-ol and its derivatives?
- Methodology :
- Core scaffold synthesis : Start with cyclopenta[b]pyridine precursors (e.g., 1H-cyclopenta[c]pyridine derivatives) and employ hydrogenation under controlled pressure (e.g., H₂/Pd-C) to achieve octahydro saturation .
- Functionalization : Introduce hydroxyl groups via catalytic oxidation (e.g., Sharpless dihydroxylation) or selective reduction of ketone intermediates (e.g., NaBH₄ in methanol) .
- Derivatization : Use tert-butyl carbamate protection (e.g., Boc₂O) for amine-containing analogues to stabilize reactive sites during multi-step syntheses .
Q. How can NMR and mass spectrometry distinguish between stereoisomers of this compound?
- Analytical workflow :
- NMR : Compare coupling constants (e.g., ) in H-NMR to identify axial vs. equatorial proton orientations. NOESY/ROESY can confirm spatial proximity of protons in rigid bicyclic systems .
- HRMS : Use exact mass measurements (e.g., 135.0684 Da for fragments) to differentiate isomers with identical molecular formulas .
- Chiral chromatography : Employ CSP (chiral stationary phase) columns (e.g., Chiralpak IA) with polar organic mobile phases for enantiomeric resolution .
Advanced Research Questions
Q. How do conflicting spectral data for this compound derivatives arise, and how can they be resolved?
- Case study :
- Contradiction : Discrepancies in C-NMR chemical shifts of hydroxylated derivatives may stem from tautomerism or solvent effects (e.g., DMSO vs. CDCl₃) .
- Resolution :
Perform variable-temperature NMR to detect dynamic equilibria.
Cross-validate with computational methods (DFT calculations for predicted shifts) .
Use X-ray crystallography (if crystalline) to confirm absolute configuration .
Q. What experimental models are suitable for evaluating the bioactivity of this compound in metabolic disorders?
- Biological testing framework :
- In vitro : Screen for enzyme inhibition (e.g., α-glucosidase or DPP-4) using fluorogenic substrates .
- In vivo : Use streptozotocin-induced diabetic rodent models to assess glucose tolerance and insulin sensitivity. Dose optimization (e.g., 10–50 mg/kg, oral) and toxicity profiling (AST/ALT levels) are critical .
- Mechanistic studies : Employ RNA-seq or proteomics to identify target pathways (e.g., AMPK activation) in liver or adipose tissue .
Q. How can solvent effects and steric hindrance be mitigated during catalytic hydrogenation of cyclopenta[b]pyridine precursors?
- Optimization strategies :
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance catalyst-substrate interaction while minimizing steric bulk .
- Catalyst tuning : Switch from Pd-C to Adams’ catalyst (PtO₂) for hindered substrates. Lower H₂ pressure (1–3 atm) reduces over-reduction risks .
- Additives : Introduce triethylamine to neutralize acidic byproducts that deactivate catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
